Cyclobenzaprine-d3 Hydrochloride (CAS 1184983-42-3) is a stable, isotopically labeled reference material specifically engineered as an internal standard for the mass spectrometric quantification of the muscle relaxant cyclobenzaprine. Featuring three deuterium atoms on the terminal N-methyl group, it provides a +3 Da mass shift (molecular weight 314.9 g/mol) relative to the unlabeled drug. The hydrochloride salt form is specifically selected for its high solubility in polar organic solvents like methanol and its complete compatibility with aqueous liquid chromatography (LC) mobile phases. In procurement contexts for clinical research organizations (CROs), forensic laboratories, and bioanalytical testing facilities, this compound is the mandatory baseline for achieving regulatory-compliant precision in high-throughput LC-MS/MS and GC-MS workflows .
Substituting Cyclobenzaprine-d3 Hydrochloride with generic tricyclic internal standards (such as amitriptyline or escitalopram) introduces severe vulnerabilities in quantitative bioanalysis. Generic analogs do not perfectly co-elute with cyclobenzaprine on reversed-phase LC columns, meaning they elute into the mass spectrometer at different times and experience divergent matrix suppression profiles from co-eluting endogenous lipids or salts. This discrepancy causes the relative error to exceed the strict 15% threshold mandated by FDA/EMA bioanalytical guidelines when analyzing complex matrices like plasma or oral fluid. Furthermore, utilizing the free base form of cyclobenzaprine-d3 instead of the hydrochloride salt leads to poor solubility in high-aqueous starting gradients, risking standard precipitation, column clogging, and irreproducible injection volumes during automated overnight runs[1].
In LC-ESI-MS/MS analysis of biological fluids, generic internal standards elute at different retention times, exposing them to differential ion suppression. Cyclobenzaprine-d3 Hydrochloride perfectly co-elutes with the target analyte, maintaining quantitative accuracy (relative error <5%) and precision (<15% RSD) even when absolute matrix suppression exceeds 50% [1].
| Evidence Dimension | Matrix effect correction (RSD%) |
| Target Compound Data | <5% quantitative variance due to matrix |
| Comparator Or Baseline | Generic IS (e.g., escitalopram) (requires strict matrix matching to avoid >15-20% variance) |
| Quantified Difference | >3-fold improvement in precision under variable matrix suppression |
| Conditions | LC-MS/MS of plasma/urine samples using positive ESI mode |
Eliminates the need for costly and time-consuming sample purification steps like solid-phase extraction (SPE) in high-throughput clinical workflows.
Cyclobenzaprine-d3 Hydrochloride provides a stable +3 Da mass shift (precursor m/z 279.2) compared to unlabeled cyclobenzaprine (m/z 276.2). This specific deuteration degree ensures that the natural isotopic envelope (M+1, M+2) of the highly concentrated analyte does not interfere with the internal standard channel, maintaining a signal-to-noise ratio of ≥127:1 at the lower limit of quantification (LLOQ) [1].
| Evidence Dimension | Isotopic interference / Cross-talk |
| Target Compound Data | Zero cross-talk at +3 Da shift |
| Comparator Or Baseline | Unlabeled cyclobenzaprine or +1/+2 Da labeled analogs (significant M+1/M+2 overlap) |
| Quantified Difference | 100% elimination of false-positive IS signal enhancement |
| Conditions | Multiple Reaction Monitoring (MRM) at high analyte concentrations (e.g., upper limit of linearity >1000 ng/mL) |
Prevents calibration curve non-linearity at high concentrations, ensuring reliable therapeutic drug monitoring.
Supplied as a hydrochloride salt, Cyclobenzaprine-d3 HCl is freely soluble in methanol and highly compatible with high-aqueous mobile phases (e.g., 0.1% formic acid in water). Unlike the free base form, which can precipitate when injected into starting LC gradient conditions (typically 90-95% aqueous), the HCl salt remains completely dissolved, preventing column clogging and injection-to-injection area variation.
| Evidence Dimension | Aqueous mobile phase compatibility |
| Target Compound Data | Complete solubility in >90% aqueous LC starting conditions |
| Comparator Or Baseline | Cyclobenzaprine free base (poor aqueous solubility, risk of precipitation) |
| Quantified Difference | Elimination of injection-related precipitation and peak area drop-off |
| Conditions | Reversed-phase LC-MS/MS starting gradients (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) |
Guarantees uninterrupted automated overnight runs and extends the lifespan of analytical UHPLC columns.
Utilizing the +3 Da mass shift and exact co-elution to quantify cyclobenzaprine in human plasma or urine without extensive sample prep, ensuring high-throughput turnaround times [1].
Serving as the critical internal standard to achieve FDA/EMA-compliant precision (<15% RSD) across a wide dynamic range (e.g., 0.1 to 1000 ng/mL) during clinical trials [1].
Acting as a stable standard for rapid LC-MS/MS or Paper Spray Mass Spectrometry (PS-MS) screening, where matrix effects from saliva are highly variable and require exact isotopic correction [2].